Cas no 55673-67-1 (1H-pyrrole-2-sulfonamide)
1H-pyrrole-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-sulfonamide(9CI)
- 1H-pyrrole-2-sulfonamide
- AKOS006376164
- 55673-67-1
- USZKOIUIZMUMSE-UHFFFAOYSA-N
- Pyrrole-2-sulfonamide
- SCHEMBL3663031
- DB-259684
- Azole Sulfonamide
- EN300-276536
- DTXSID60596999
-
- MDL: MFCD18810255
- Inchi: 1S/C4H6N2O2S/c5-9(7,8)4-2-1-3-6-4/h1-3,6H,(H2,5,7,8)
- InChI Key: USZKOIUIZMUMSE-UHFFFAOYSA-N
- SMILES: S(C1=CC=CN1)(N)(=O)=O
Computed Properties
- Exact Mass: 146.01499861g/mol
- Monoisotopic Mass: 146.01499861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 84.3Ų
1H-pyrrole-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-276536-0.05g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 95.0% | 0.05g |
$1344.0 | 2025-03-20 | |
| Enamine | EN300-276536-0.1g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 95.0% | 0.1g |
$1408.0 | 2025-03-20 | |
| Enamine | EN300-276536-0.25g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 95.0% | 0.25g |
$1472.0 | 2025-03-20 | |
| Enamine | EN300-276536-0.5g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 95.0% | 0.5g |
$1536.0 | 2025-03-20 | |
| Enamine | EN300-276536-1.0g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 95.0% | 1.0g |
$1599.0 | 2025-03-20 | |
| Enamine | EN300-276536-2.5g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 95.0% | 2.5g |
$3136.0 | 2025-03-20 | |
| Enamine | EN300-276536-5.0g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 95.0% | 5.0g |
$4641.0 | 2025-03-20 | |
| Enamine | EN300-276536-10.0g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 95.0% | 10.0g |
$6882.0 | 2025-03-20 | |
| Enamine | EN300-276536-1g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 1g |
$1599.0 | 2023-09-10 | ||
| Enamine | EN300-276536-5g |
1H-pyrrole-2-sulfonamide |
55673-67-1 | 5g |
$4641.0 | 2023-09-10 |
1H-pyrrole-2-sulfonamide Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1H-pyrrole-2-sulfonamide
Comprehensive Overview of 1H-Pyrrole-2-sulfonamide (CAS No. 55673-67-1): Properties, Applications, and Research Insights
1H-Pyrrole-2-sulfonamide (CAS 55673-67-1) is a heterocyclic organic compound featuring a pyrrole ring fused with a sulfonamide functional group. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential bioactivity. The sulfonamide-pyrrole hybrid architecture enables diverse interactions with biological targets, making it a valuable scaffold for drug discovery.
Recent studies highlight the growing interest in pyrrole derivatives as privileged structures in medicinal chemistry. The 1H-pyrrole-2-sulfonamide structure offers distinct advantages in molecular design, particularly for targeting enzymes and receptors involved in inflammation and metabolic disorders. Researchers are actively exploring its structure-activity relationships (SAR) to optimize pharmacological profiles while minimizing off-target effects.
From a synthetic chemistry perspective, CAS 55673-67-1 serves as a key intermediate for constructing more complex nitrogen-containing heterocycles. Its sulfonamide group provides excellent handles for further functionalization through nucleophilic substitution or condensation reactions. Many laboratories employ this compound in the development of small molecule libraries for high-throughput screening programs.
The compound's physicochemical properties contribute to its research utility. With moderate water solubility from the sulfonamide moiety and lipophilic character from the pyrrole ring, 1H-pyrrole-2-sulfonamide demonstrates balanced partition coefficients suitable for various biological assays. These characteristics align with current trends in fragment-based drug design, where researchers seek optimal molecular weight and polarity for hit-to-lead optimization.
Analytical characterization of 55673-67-1 typically involves advanced techniques such as NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and HPLC purity analysis. These methods ensure proper identification and quality control for research applications. The compound's stability profile under various pH conditions makes it suitable for long-term storage in laboratory settings.
In material science applications, the pyrrole-sulfonamide conjugate shows promise as a building block for functional polymers. Its ability to participate in both hydrogen bonding and π-π stacking interactions enables the design of smart materials with tunable electronic properties. Some research groups are investigating its incorporation into conductive polymers for sensor applications.
Environmental and safety considerations for 1H-pyrrole-2-sulfonamide follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. The compound's environmental fate and biodegradation pathways remain active areas of ecological chemistry research.
Commercial availability of CAS 55673-67-1 has increased in response to growing demand from the research community. Suppliers typically offer the compound in various purity grades (98-99.5%) with comprehensive analytical documentation. Current market trends show rising interest in custom synthesis services for specialized derivatives of this pyrrole sulfonamide core.
Future research directions for 1H-pyrrole-2-sulfonamide include exploration of its potential in targeted drug delivery systems and as a ligand for metal-organic frameworks (MOFs). The scientific community continues to uncover new applications for this versatile compound through interdisciplinary collaborations combining synthetic chemistry, computational modeling, and biological evaluation.
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